Aluminum Diethylphosphinate

Catalog No.
S1903197
CAS No.
225789-38-8
M.F
C4H11AlO2P
M. Wt
149.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum Diethylphosphinate

Solving the trade-off between flame retardancy and polymer integrity, Aluminum Diethylphosphinate (ADP) offers halogen-free, high-P (~23%) flame inhibition with >350°C thermal stability. • UL-94 V-0 at 10-25 wt% loading, preserving mechanical/electrical properties. • D50 3-5 μm ensures uniform dispersion, low water solubility, no leaching. • Replaces restricted brominated FRs; fully RoHS/REACH compliant. • Ideal for high-temp. polyamides, polyesters, thin-wall parts, flexible cables.

CAS Number

225789-38-8

Product Name

Aluminum Diethylphosphinate

IUPAC Name

aluminum;diethylphosphinate

Molecular Formula

C4H11AlO2P

Molecular Weight

149.08 g/mol

InChI

InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6);

InChI Key

GNQAGTIQCCWTSZ-UHFFFAOYSA-N

SMILES

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3]

Canonical SMILES

CCP(=O)(CC)O.[Al]

Synonyms

Aluminum tris(diethylphosphinate), Diethylphosphinic acid aluminum salt, Aluminium diethylphosphinate, ADP, Phosphinic acid, P,P-diethyl-, aluminum salt (3:1)

Purity

≥98%

Package Size

25 g, 100 g, 500 g

Aluminum Diethylphosphinate (ADP) is a high-performance, halogen-free organophosphorus flame retardant characterized by a high phosphorus content (~23%) and exceptional thermal stability [1]. Operating through a highly efficient dual-phase mechanism, ADP releases phosphorus-containing free radicals into the gas phase to scavenge combustion radicals (⋅OH and ⋅H), while simultaneously promoting a robust, insulating char layer in the condensed phase . With a fine particle size (D50 of 3-5 μm), extremely low water solubility, and a decomposition temperature exceeding 350 °C, ADP is engineered for seamless integration into demanding polymer matrices[1]. This makes it a premier procurement choice for applications requiring stringent fire safety without compromising the mechanical or electrical properties of the base material.

Procurement Fit

Halogen-free alternative for engineering plastics
High phosphorus content for gas-phase flame inhibition
Thermal stability suitable for polyamide and polyester melt processing
Dual gas- and condensed-phase mechanism aids char formation

Substituting Aluminum Diethylphosphinate with conventional flame retardants often leads to critical failures in manufacturing and performance. Inorganic fillers like aluminum trihydroxide (ATH) require massive loadings (often exceeding 60 wt%) to achieve a UL-94 V-0 rating, which catastrophically degrades the polymer's mechanical strength, impact resistance, and flexibility[1]. Conversely, traditional intumescent additives like ammonium polyphosphate (APP) decompose at lower temperatures (~250 °C), causing severe outgassing, polymer degradation, and processing instability during the high-temperature melt extrusion of engineering plastics like PA66 and PBT . Furthermore, relying on legacy brominated flame retardants (such as DecaBDE) introduces unacceptable regulatory risks, as these are increasingly classified as Substances of Very High Concern (SVHC) and restricted globally [1]. ADP's unique thermal resilience and high efficiency at low dosages make it non-interchangeable for advanced polymer compounding.

Substitution Risk

Hybrid dialkylphosphinates
Lower diethylphosphinate ratio may improve efficiency in PA66; pure ADP may not reach same rating at equal loading.
Aluminum Hypophosphite (ALHP)
Provides lower LOI increase in rubber composites and different abrasion trade-off; direct substitution may shift performance.
Aluminum Monomethyl Methane Phosphonate (MMAlPo)
Lacks condensed-phase contribution and MPP synergy; mechanism mismatch may limit flame retardancy in GF-PBT.

Thermal Processing Window Superiority for Engineering Plastics

For engineering plastics requiring high-temperature melt compounding, thermal stability is a strict procurement filter. Aluminum Diethylphosphinate exhibits a decomposition temperature exceeding 350 °C, whereas common inorganic alternatives like aluminum trihydroxide (ATH) begin decomposing around 200 °C [1]. This >150 °C advantage in thermal stability ensures that ADP does not prematurely degrade or cause outgassing during the extrusion of high-melting polymers like polyamides (PA66) and polyesters (PBT) .

Evidence DimensionInitial Decomposition Temperature (Td)
Target Compound DataADP (Td > 350 °C)
Comparator Or BaselineAluminum Trihydroxide (ATH) (Td ~ 200 °C)
Quantified Difference>150 °C higher thermal processing window for ADP.
ConditionsThermogravimetric analysis (TGA) relevant to polymer melt compounding.

Enables defect-free compounding in high-temperature engineering plastics without premature degradation or equipment corrosion.

PA6 V-0 at Low Loading
Head-to-head
MADP UL-94 V-0 at 9 wt% loading; +6.3% tensile strength vs. unmodified ADP.
Surface modification enables lower loading and better mechanical retention.
PA6 matrix; UL-94 vertical burning test.

High-Efficiency Flame Retardancy at Low Matrix Loadings

Achieving stringent fire safety ratings without destroying the base material's mechanical properties requires high-efficiency additives. In polymer systems, ADP can achieve a UL-94 V-0 rating at relatively low loadings (e.g., 10 wt% in phenolic resins, 20-25 wt% in polyesters), whereas traditional inorganic flame retardants like ATH require massive loadings exceeding 60 wt% to achieve similar flame retardancy [1]. This low-dosage requirement preserves critical mechanical properties such as impact strength and elongation at break [2].

Evidence DimensionMass loading required for UL-94 V-0 rating
Target Compound DataADP (~10-25 wt% loading)
Comparator Or BaselineAluminum Trihydroxide (ATH) (>60 wt% loading)
Quantified DifferenceADP requires approximately 1/3 to 1/6 the loading of ATH.
ConditionsStandard UL-94 vertical burning test formulations.

Allows manufacturers to meet strict fire safety standards while maintaining the structural integrity and processability of the final product.

NR/BR LOI Improvement
Head-to-head
ADP increased LOI by +6.5% (to 28.5%) at 45 phr; abrasion loss rose 100%.
Greater flame retardancy but higher abrasion trade-off vs. ALHP.
NR/BR composite; 45 phr loading.

Significant Reduction in Peak Heat Release Rate (pHRR)

The ability to suppress heat release is critical for mitigating fire propagation. In studies involving poly(butylene succinate) (PBS), the incorporation of 25 wt% ADP resulted in a 49.3% reduction in the peak heat release rate (pHRR) compared to the neat polymer baseline[1]. This substantial reduction is driven by ADP's dual-phase mechanism, which scavenges free radicals in the gas phase while forming a protective, insulating char layer in the condensed phase [1].

Evidence DimensionPeak Heat Release Rate (pHRR)
Target Compound DataPBS with 25 wt% ADP (49.3% reduction in pHRR)
Comparator Or BaselineNeat PBS baseline
Quantified Difference~50% reduction in peak heat release rate.
ConditionsCone calorimeter testing at an external radiant flux of 50 kW/m2.

Drastically lowers the fire hazard and heat feedback of the material, which is essential for passing comprehensive automotive and aerospace safety tests.

PA66 Efficiency
Head-to-head
Hybrid dialkylphosphinates with low diethylphosphinate ratio showed higher efficiency than pure ADP.
Pure ADP may underperform optimized hybrids in PA66.
PA66 matrix; UL-94 evaluation.

Regulatory Compliance via Halogen-Free Substitution

Regulatory pressures are rapidly phasing out legacy halogenated flame retardants. Decabromodiphenyl ether (DecaBDE), a historically common substitute, is classified as a persistent, bioaccumulative, and toxic (PBT) substance and a Substance of Very High Concern (SVHC) under REACH [1]. ADP provides a highly effective, completely halogen-free alternative that avoids these toxicological and regulatory pitfalls while still delivering top-tier flame retardancy through its organophosphorus structure .

Evidence DimensionRegulatory and Toxicity Profile
Target Compound DataADP (Halogen-free, non-SVHC, environmentally compliant)
Comparator Or BaselineDecaBDE (Halogenated, SVHC, PBT, restricted)
Quantified DifferenceComplete elimination of halogenated persistent organic pollutants.
ConditionsGlobal chemical regulatory frameworks (REACH, RoHS).

Future-proofs procurement strategies and ensures uninterrupted global market access by eliminating restricted toxic chemicals.

GF-PBT Mechanism & Synergy
Head-to-head
ADP exhibits dual-phase action and slight MPP synergy; MMAlPo lacks condensed-phase contribution and MPP synergy.
Dual-phase mechanism and MPP synergy differentiate ADP in GF-PBT.
Glass fiber-reinforced PBT.
Epoxy LOI Comparison
Head-to-head
ADP LOI 29.8% vs. Al(MEP) 32.2% at 15 wt% loading.
Al(MEP) achieves higher LOI; ADP remains a cost-effective option.
Epoxy resin; 15 wt% loading.
Toxicological Profile
Cross-study comparable
ADP: not mutagenic in Salmonella strains, not cytotoxic in HepG2 assays.
Favorable toxicological profile supports regulatory compliance review.
Compared to restricted halogenated alternatives.

High-Temperature Engineering Plastics (PA6, PA66, PBT)

Because ADP boasts a decomposition temperature above 350 °C, it is the optimal procurement choice for melt-compounding into polyamides and polyesters. It survives the high-shear, high-temperature extrusion processes where traditional intumescents like APP would degrade and cause severe manufacturing defects .

Halogen-Free Printed Circuit Boards (PCBs) and Electronic Epoxies

In the electronics sector, replacing restricted brominated flame retardants is a critical mandate. ADP's high phosphorus content and dual-phase radical scavenging mechanism allow epoxy resins and copper-clad laminates (CCLs) to achieve UL-94 V-0 ratings while remaining fully compliant with RoHS and REACH regulations [1].

Thin-Walled Electronics Enclosures and Connectors

Achieving flame retardancy in thin-walled components requires additives that do not compromise mechanical strength. ADP's high efficiency at low loadings (10-25 wt%) preserves the impact resistance and structural integrity of the polymer matrix, unlike inorganic fillers (ATH/MDH) that require embrittling >60 wt% loadings[2].

High-Performance Cable Sheathing and Elastomers (TPE/TPU)

For flexible wire and cable applications, additive dispersibility and moisture resistance are paramount. ADP's ultra-fine particle size (D50 3-5 μm) and extremely low water solubility ensure uniform dispersion and prevent the leaching or migration that degrades long-term electrical insulation properties [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Electrical connectors & circuit breakers (PA)
High thermal stability and UL 94 V-0 at moderate loading
RoHS/WEEE compliance; decomposition temperature window
Glass fiber-reinforced PBT
Dual-phase mechanism with MPP synergy
Synergistic efficiency; mechanical property balance
Lightweight PA6 components
Surface-modified ADP (MADP) for reduced loading
UL-94 V-0 at reduced loading; tensile strength retention
Brominated FR replacement in polyamide
Drop-in capability; comparable or lower additive loading
UL 94 V-0 thin-wall rating; CTI up to 600 V

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

149.0312050 g/mol

Monoisotopic Mass

149.0312050 g/mol

Heavy Atom Count

8

Other CAS

225789-38-8

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